
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose is a derivative of D-galactopyranose, a monosaccharide. This compound is characterized by the presence of acetyl groups at the 2, 3, and 4 positions, and a trityl group at the 6 position. It is commonly used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose. The trityl group is introduced at the 6-position, followed by acetylation at the 2, 3, and 4 positions. The reaction conditions often include the use of acetic anhydride and a base such as pyridine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The acetyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose involves its interaction with specific molecular targets. The acetyl and trityl groups play a crucial role in modulating the compound’s reactivity and interactions with enzymes and other biomolecules. These interactions can influence various biochemical pathways, including those involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
2,3,4-Tri-O-acetyl-6-O-trityl-D-galactopyranose can be compared with similar compounds such as:
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside: This compound has a similar structure but differs in the sugar moiety (glucose vs.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride: This compound has an acetamido group and is used in different synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C31H32O9 |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-4,5-diacetyloxy-6-hydroxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C31H32O9/c1-20(32)37-27-26(40-30(35)29(39-22(3)34)28(27)38-21(2)33)19-36-31(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26-30,35H,19H2,1-3H3/t26-,27+,28+,29-,30?/m1/s1 |
Clave InChI |
IYJZHGSSURCAAP-LSZMOXLZSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



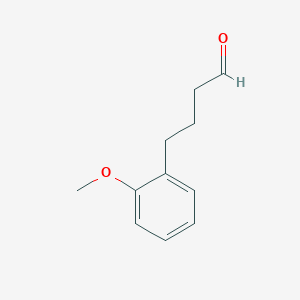
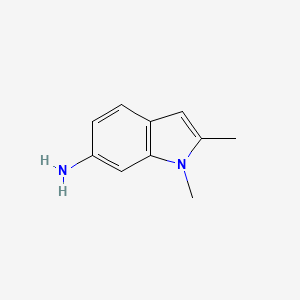
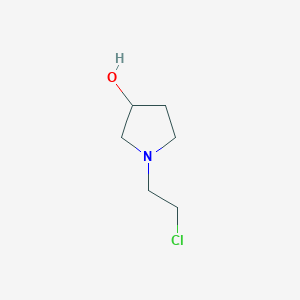
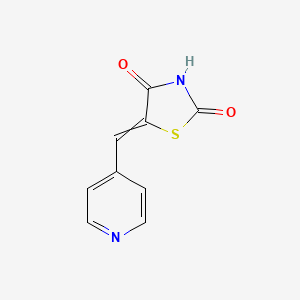
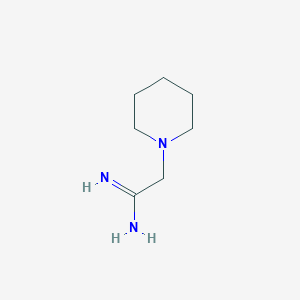
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
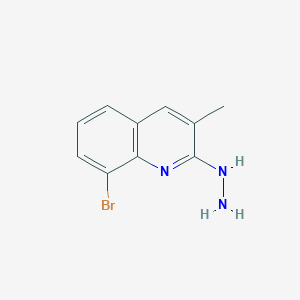
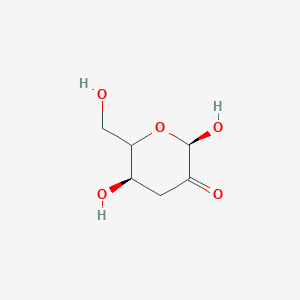

![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
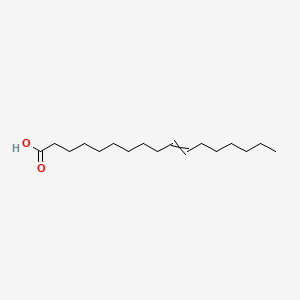
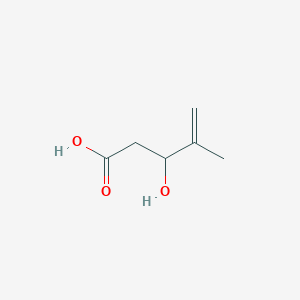
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12436307.png)
